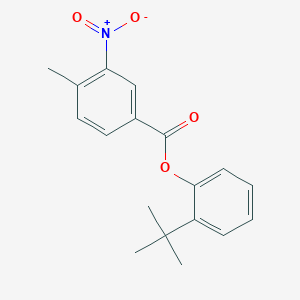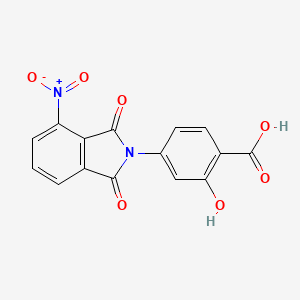![molecular formula C9H18N2O3S B5660237 3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)
3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamide compounds, including “3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide,” are known for their wide range of applications in pharmaceuticals and materials science. Their significance lies in their versatile chemical structure, which allows for various chemical reactions and modifications, leading to diverse biological activities and material properties.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the coupling of sulfonic acids or sulfonyl chlorides with amines or their derivatives. For compounds similar to “3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide,” synthetic approaches may include the nucleophilic substitution reactions, catalyzed processes, or the use of coupling agents to introduce the sulfonyl group to the appropriate amine backbone (Huang & Yan, 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine group. The molecular and supramolecular structures of related compounds show varying torsion angles and hydrogen bonding patterns that significantly influence their physical and chemical properties (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions. These reactions allow for the introduction of diverse functional groups, leading to a wide range of chemical properties and applications (Feldman, Bruendl, Schildknegt, & Bohnstedt, 1996).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. Variations in the substituents attached to the sulfonamide group can lead to significant differences in these properties, affecting their utility in various applications (Bar & Bernstein, 1985).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, stability, and acidity, are determined by the nature of the substituents on the sulfonamide nitrogen and the overall molecular structure. These properties are crucial for their biological activity and their role as intermediates in organic synthesis (Huang & Yan, 2017).
properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethylsulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c10-9(12)3-7-15(13,14)8-6-11-4-1-2-5-11/h1-8H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZLODAWRBCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCS(=O)(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)
![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)
![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660222.png)
![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)